

(Rac)-NPD6433: A Novel Antifungal Agent Targeting Fatty Acid Biosynthesis

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Compound of Interest		
Compound Name:	(Rac)-NPD6433	
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(Rac)-NPD6433 is a promising broad-spectrum antifungal compound identified through the screening of a natural product library. This triazenyl indole derivative effectively inhibits fungal growth by targeting a crucial enzyme in fatty acid synthesis, a pathway essential for fungal viability and virulence. Its unique mechanism of action, involving the formation of a reactive diazonium intermediate that covalently modifies the target enzyme, presents a novel strategy for combating drug-resistant fungal pathogens.

Discovery and Origin

(Rac)-NPD6433 was discovered by researchers from the University of Toronto and affiliated organizations through a high-throughput screening of the RIKEN natural product depository.[1] [2][3] The screen was conducted against representative isolates of four major human fungal pathogens: Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans.[2][3] NPD6433, a triazenyl indole, emerged as a promising candidate due to its broad-spectrum antifungal activity and favorable tolerability in human cells.[2] Further investigations confirmed its activity against the filamentous mold Aspergillus fumigatus as well. [1][3][4]

Mechanism of Action: Covalent Inhibition of Fatty Acid Synthase 1 (Fas1)

Mechanistic studies have definitively identified fatty acid synthase 1 (Fas1) as the primary target of (Rac)-NPD6433.[1][2][3] Specifically, the compound inhibits the enoyl reductase (ER)



domain of Fas1.[1][3][5] The proposed mechanism involves the acid-mediated cleavage of the triazene linkage in the NPD6433 molecule, which generates a reactive diazonium moiety.[1][5] This highly reactive intermediate then forms a covalent adduct with nucleophilic amino acid residues within the active site of the Fas1 ER domain.[1] This irreversible binding inhibits the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, thereby arresting essential fatty acid biosynthesis.[1][3][5] The inhibition of this critical metabolic pathway ultimately leads to fungal cell death.[1][2]



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Caption: Mechanism of Action of (Rac)-NPD6433.

Quantitative Data Summary In Vitro Antifungal Activity



Compound/Analog	Target Organism	MIC ₈₀ (μg/mL)	Relative Activity Change vs. NPD6433
(Rac)-NPD6433	Candida albicans	~8	-
Analog 1 (Modified indole ring)	Candida albicans	~4	2x increase
Analog 2 (Modified indole ring)	Candida albicans	~4	2x increase
Analog 3 (Modified non-indole moiety, extended ester chain)	Candida albicans	~4	2x increase
Analog 4 (Modified non-indole moiety, extended ester chain)	Candida albicans	~4	2x increase

Data synthesized from Iyer et al.[5]

Mass Spectrometry Analysis

Analyte -	m/z Ratio	Elution Time (min)	Identification
Intact (Rac)-NPD6433	392	4.24	Parent Compound
NPD6433-derived fragment	202	3.53	Diazonium Moiety

Data from LC-UV-MS analysis of (Rac)-NPD6433.[1][6]

Effects on Fungal Virulence and Viability



Experiment	Fungal Species	Treatment	Observed Effect
Viability Assay	Candida albicans	(Rac)-NPD6433	>2-log reduction in viability after 48 hours. [2]
Capsule Size Quantification	Cryptococcus neoformans	Sub-MIC (Rac)- NPD6433	Significant decrease in capsule size.[1][7]
Biofilm Formation Assay	Candida albicans	(Rac)-NPD6433	Markedly reduced biofilm formation; 100- fold reduction in viable CFUs from catheter fluid.[7]
In Vivo Nematode Model	Caenorhabditis elegans infected with azole-resistant C. albicans	(Rac)-NPD6433	Significant and dosedependent extension of lifespan.[2][4][5]

Key Experimental Protocols Haploinsufficiency Profiling (HIP)

Haploinsufficiency profiling was employed to identify the genetic determinants of NPD6433 susceptibility, thus pointing to its molecular target.

Methodology:

- A pooled collection of heterozygous deletion mutants of essential genes in Saccharomyces cerevisiae (and Candida albicans), where each strain has a unique DNA barcode, is cultured.
- The pooled culture is divided and grown in the presence of a sub-lethal concentration of (Rac)-NPD6433 or a vehicle control (e.g., DMSO).
- After a period of growth, genomic DNA is extracted from both the treated and control
 populations.

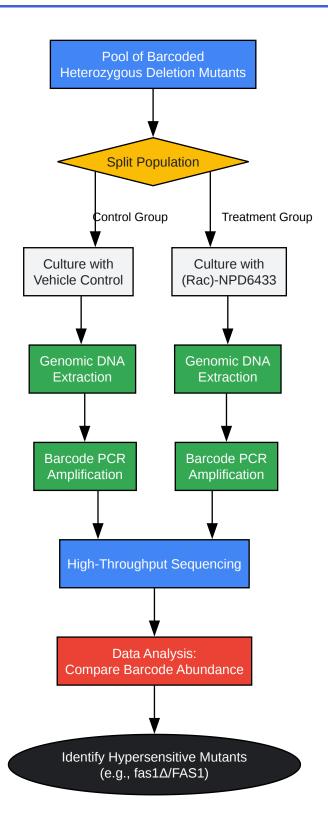






- The DNA barcodes are amplified using PCR.
- High-throughput sequencing is used to determine the relative abundance of each barcoded strain in both conditions.
- A fitness score is calculated for each mutant. Strains with mutations in the drug's target gene
 or pathway will be hypersensitive to the compound and thus underrepresented in the treated
 population. Fas1 was identified as the only essential gene that significantly altered NPD6433
 susceptibility.[2]





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Caption: Haploinsufficiency Profiling (HIP) Workflow.



LC-UV-MS Analysis for Compound Stability and Cleavage

Liquid chromatography-ultraviolet-mass spectrometry (LC-UV-MS) was used to analyze the stability of NPD6433 and identify its cleavage products.

Methodology:

- A solution of (Rac)-NPD6433 is prepared in a relevant buffer.
- The solution is incubated to allow for potential degradation or cleavage.
- Samples are injected into a liquid chromatography system to separate the components based on their physicochemical properties (e.g., polarity).
- As components elute from the column, they pass through a UV-Vis detector, which records their absorption spectra.
- The eluate then enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, allowing for the identification of the parent compound and any fragments.[1]
- Analysis of the data revealed a major peak corresponding to the intact NPD6433 (m/z 392)
 and a secondary peak consistent with the diazonium moiety (m/z 202).[1][5][6]

Fas1 Enoyl Reductase (ER) Activity Assay

The direct inhibitory effect of NPD6433 on the ER domain of Fas1 was assessed by monitoring NADPH consumption.

Methodology:

- The fatty acid synthase (FAS) holo-complex is purified from fungal lysates.
- The purified enzyme is incubated in a reaction mixture containing its substrate and the cofactor NADPH.
- (Rac)-NPD6433 or a vehicle control is added to the reaction.



- The oxidation of NADPH to NADP+ is monitored over time by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
- A diminished rate of NADPH consumption in the presence of NPD6433 indicates inhibition of an NADPH-dependent domain (either ER or ketoreductase). Further experiments, such as competition with the FMN cofactor, confirmed the specific inhibition of the ER domain.[5]

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